molecular formula C22H14ClF3N4O2S B15142477 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea

Cat. No.: B15142477
M. Wt: 490.9 g/mol
InChI Key: OBECMFGOFVDBRH-UHFFFAOYSA-N
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Description

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea is a complex organic compound with significant applications in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, a quinazolinone moiety, and a urea linkage, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Moiety: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves the coupling of the quinazolinone derivative with the trifluoromethylated phenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea is unique due to its combination of a quinazolinone moiety and a trifluoromethyl group, which confer distinct chemical and biological properties. Its ability to inhibit STAT3 and modulate opioid receptors makes it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C22H14ClF3N4O2S

Molecular Weight

490.9 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea

InChI

InChI=1S/C22H14ClF3N4O2S/c23-18-8-3-13(9-17(18)22(24,25)26)30-21(32)29-12-1-4-14(5-2-12)33-15-6-7-16-19(10-15)27-11-28-20(16)31/h1-11H,(H,27,28,31)(H2,29,30,32)

InChI Key

OBECMFGOFVDBRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)SC3=CC4=C(C=C3)C(=O)NC=N4

Origin of Product

United States

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